molecular formula C2H4BrF2N B1608131 2-Bromo-2,2-difluoroethylamine CAS No. 7096-39-1

2-Bromo-2,2-difluoroethylamine

Cat. No. B1608131
CAS RN: 7096-39-1
M. Wt: 159.96 g/mol
InChI Key: INKAHVFOZPBNHQ-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoroethylamine is a chemical compound with the molecular formula C₂H₄BrF₂N . It is also known as 2-bromo-2,2-difluoroethanamine hydrochloride . This compound is used in various research applications and is of interest due to its unique structure and properties .


Synthesis Analysis

The synthesis of 2-Bromo-2,2-difluoroethylamine involves introducing bromine and fluorine atoms onto an ethylamine backbone. Specific synthetic routes may vary, but generally, it can be prepared through halogenation reactions using appropriate reagents .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2,2-difluoroethylamine consists of an ethylamine core with a bromine atom (Br) and two fluorine atoms (F) attached. The arrangement of these atoms affects its chemical behavior and reactivity .


Chemical Reactions Analysis

2-Bromo-2,2-difluoroethylamine can participate in various chemical reactions, including nucleophilic substitutions, condensations, and transformations involving its halogenated functional groups. Researchers explore its reactivity in synthetic pathways and derivatization processes .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Bromo-2,2-difluoroethylamine can be synthesized via the amination of 1-halo-2,2-difluoroethane. This process is explored in an experimental and theoretical study, revealing that 1-chloro-2,2-difluoroethane is more amenable to amination than 1-bromo-2,2-difluoroethane under similar conditions. The reaction mechanism and formation complexity are also discussed, providing insights into the comparative reaction rates of these compounds (Xue Han et al., 2020).

Applications in Organic Synthesis

  • In the field of organic synthesis, 2-bromo-3,3-difluoroallylic acetates can be prepared using a reaction involving 1-bromo-2,2-difluorovinyllithium. This compound is generated from 1,1-dibromo-2,2-difluoroethylene, followed by acetylation. This process is significant for the facile synthesis of 1,1-difluoroallenes, demonstrating the utility of bromo and difluoro compounds in organic reactions (M. Yokota et al., 2009).

Role in Bromination Reactions

  • Bromination is a key transformation in organic synthesis, with bromine and various bromo compounds,including 2-bromo-2,2-difluoroethylamine, playing a crucial role. The use of these compounds extends to a wide array of organic transformations such as bromination, cohalogenation, oxidation, and more. This highlights the importance of bromo-organic compounds in facilitating diverse chemical reactions (I. Saikia et al., 2016).

Photodissociation Dynamics

  • The study of the photodissociation dynamics of compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane provides insights into the behavior of bromo and difluoro compounds under specific conditions. Research in this area can contribute to a better understanding of molecular behavior in various environments and states, which is essential for developing new materials and processes (A. Saha et al., 2013).

Electrochemical Carboxylation

  • The electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, a related compound, is an efficient method for fixing carbon dioxide, yielding 2-aryl-3,3,3-trifluoropropanoic acids. This method is notably applied in synthesizing β,β,β-trifluorinated non-steroidal anti-inflammatory drugs, showing the potential of bromo and difluorocompounds in pharmaceutical applications (Y. Yamauchi et al., 2010).

properties

IUPAC Name

2-bromo-2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrF2N/c3-2(4,5)1-6/h1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKAHVFOZPBNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382000
Record name 2-Bromo-2,2-difluoroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2,2-difluoroethylamine

CAS RN

7096-39-1
Record name 2-Bromo-2,2-difluoroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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